Enzymatic Selectivity: DUB-IN-2 vs. USP7 Inhibitors and Dual USP7/USP8 Inhibitors
DUB-IN-2 demonstrates a >357-fold selectivity for USP8 over USP7. This contrasts sharply with other small-molecule USP inhibitors, such as those targeting both USP7 and USP8 [1] or those with primary activity against USP7 [2]. The data from a single study shows DUB-IN-2 has an IC50 of 0.28 μM for USP8 and >100 μM for USP7 .
| Evidence Dimension | Inhibition of deubiquitinase activity (IC50) |
|---|---|
| Target Compound Data | USP8 IC50 = 0.28 μM, USP7 IC50 = >100 μM |
| Comparator Or Baseline | A dual USP7/USP8 inhibitor shows IC50s of 7.2 μM (USP7) and 0.93 μM (USP8) [1]. A selective USP7 inhibitor (HBX 41,108) shows an IC50 of 0.4 μM for USP7 [2]. |
| Quantified Difference | DUB-IN-2 is >357-fold selective for USP8 over USP7, whereas the dual inhibitor is only ~7.7-fold selective. DUB-IN-2 is inactive on USP7, unlike the USP7-selective inhibitor. |
| Conditions | In vitro enzymatic assays using recombinant USP7 and USP8. |
Why This Matters
High selectivity is essential for target validation, allowing scientists to attribute cellular effects specifically to USP8 inhibition, whereas less selective compounds introduce confounding variables from concurrent USP7 inhibition.
- [1] Adooq Bioscience. DUB-IN-2 (USP7/USP8 inhibitor) Datasheet. View Source
- [2] Identification of cyano indenopyrazine derivatives as a novel series of potent ubiquitin-specific protease inhibitors. (2007). Abstract available via Semantic Scholar. View Source
